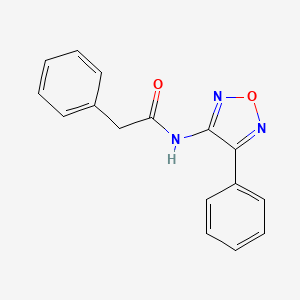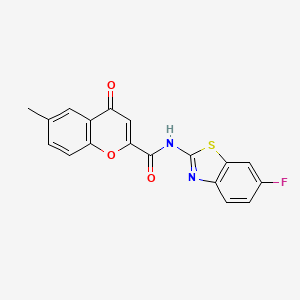![molecular formula C18H17NO2S B11383532 N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11383532.png)
N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(FURAN-2-YL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with furan and thiophene moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Furan and Thiophene Moieties: The furan and thiophene groups can be introduced through nucleophilic substitution reactions. For instance, furan-2-ylmethylamine and 3-methylthiophen-2-ylmethylamine can be reacted with the benzamide core in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
化学反应分析
Types of Reactions
N-[(FURAN-2-YL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Corresponding furan and thiophene oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzamides depending on the reagents used.
科学研究应用
N-[(FURAN-2-YL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for organic electronic devices.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
作用机制
The mechanism by which N-[(FURAN-2-YL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE exerts its effects involves binding to specific molecular targets such as enzymes and receptors. The furan and thiophene moieties interact with the active sites of these targets, leading to inhibition or modulation of their activity. This interaction can disrupt cellular processes, making the compound effective in therapeutic applications.
相似化合物的比较
Similar Compounds
N-(FURAN-2-YLMETHYL)-1H-INDOLE-3-CARBOXAMIDE: Similar structure but with an indole moiety instead of thiophene.
N-(THIOPHEN-2-YLMETHYL)-BENZAMIDE: Lacks the furan moiety.
N-(FURAN-2-YLMETHYL)-BENZAMIDE: Lacks the thiophene moiety.
Uniqueness
N-[(FURAN-2-YL)METHYL]-N-[(3-METHYLTHIOPHEN-2-YL)METHYL]BENZAMIDE is unique due to the presence of both furan and thiophene rings, which confer distinct electronic and steric properties. This dual substitution enhances its potential for diverse applications in medicinal chemistry and materials science.
属性
分子式 |
C18H17NO2S |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
N-(furan-2-ylmethyl)-N-[(3-methylthiophen-2-yl)methyl]benzamide |
InChI |
InChI=1S/C18H17NO2S/c1-14-9-11-22-17(14)13-19(12-16-8-5-10-21-16)18(20)15-6-3-2-4-7-15/h2-11H,12-13H2,1H3 |
InChI 键 |
PTYRNLIWYPNLPP-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC=C1)CN(CC2=CC=CO2)C(=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide](/img/structure/B11383452.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-propoxybenzamide](/img/structure/B11383455.png)
![1-(4-ethylphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11383462.png)
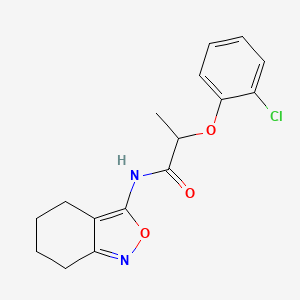
![4,11-dimethyl-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-2-one](/img/structure/B11383469.png)
![2-(3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B11383474.png)
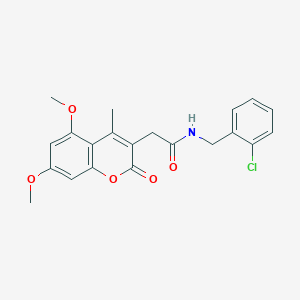
![4-[1-(2-cyclohexylethyl)-1H-benzimidazol-2-yl]-1-(4-ethoxyphenyl)pyrrolidin-2-one](/img/structure/B11383492.png)
![2-(2,3-dimethylphenoxy)-N-(furan-2-ylmethyl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11383504.png)
![3-ethyl-N-(2-methoxyphenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383511.png)
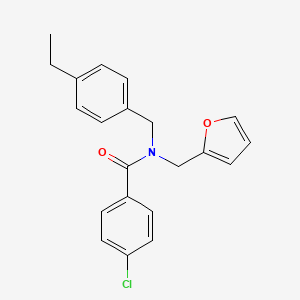
![N-(2-fluorophenyl)-6-(4-methylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11383526.png)
